
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that appears to be related to a family of synthetic compounds with potential pharmacological properties. The structure suggests the presence of multiple functional groups, including a dimethylaminoethyl group, a fluorophenyl group, and a methoxybenzofuran carbonyl group attached to a pyrrolone core.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been reported, which involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding high yields of the desired products . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate fluorophenyl and methoxybenzofuran substituents.
Molecular Structure Analysis
While the specific molecular structure of the compound is not provided in the data, related compounds have been characterized. For example, a second monoclinic polymorph of a similar compound with a pyrazolone ring has been described, indicating the possibility of polymorphism and the importance of crystallography in determining the precise structure of such compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from related literature. The presence of the dimethylaminoethyl group suggests potential reactivity as a nucleophile or base. The fluorophenyl group could be involved in electrophilic aromatic substitution reactions, while the methoxybenzofuran carbonyl group could participate in various carbonyl chemistry reactions, such as nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include a high molecular weight and the presence of multiple hydrogen bond donors and acceptors, given the hydroxy and carbonyl groups. The compound's solubility in organic solvents and water would be influenced by these functional groups, as well as its potential for forming intermolecular hydrogen bonds, as seen in related compounds .
Scientific Research Applications
Fluorescent Probes for Carbon Dioxide Detection
Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, similar in structure to the compound , for the quantitative detection of low levels of carbon dioxide. These probes, such as TPP-TDMAE, exhibited selective, fast, and iterative responses to carbon dioxide, significant for potential biological and medical applications (Wang et al., 2015).
Synthesis of Pyrrole Derivatives
Vydzhak and Panchishyn (2010) conducted a study on the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are structurally related to the compound . Their work provided a range of derivatives useful in scientific research, demonstrating the versatility and potential applications in various fields (Vydzhak & Panchishyn, 2010).
Computational Study on Pyrrole Derivatives
Singh, Rawat, and Sahu (2014) carried out a computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative similar to the compound . Their research involved spectroscopic analyses and quantum chemical calculations, offering insights into molecular interactions, which are essential for the development of novel compounds in scientific research (Singh et al., 2014).
Alkylation and Ring Closure Reactions
Roman (2013) explored the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound similar to the one , as a starting material in various alkylation and ring closure reactions. This study highlights the potential of such compounds in generating a structurally diverse library of compounds, which could have multiple scientific and industrial applications (Roman, 2013).
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-26(2)11-12-27-20(14-7-9-16(25)10-8-14)19(22(29)24(27)30)21(28)18-13-15-5-4-6-17(31-3)23(15)32-18/h4-10,13,20,29H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHQJHWKWJKOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

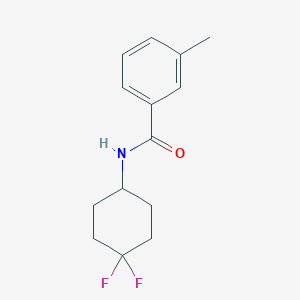
![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)
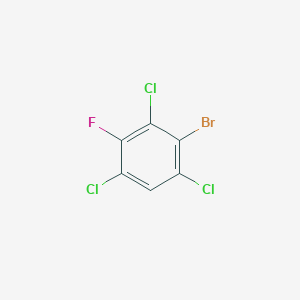
![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)


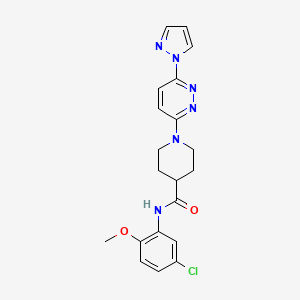

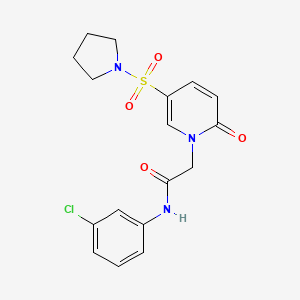
![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)
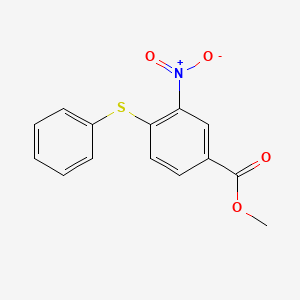
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)
![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)
